N-Phenyl-p-phenylenediamine
Overview
Description
p-Anilinoaniline is an antioxidant that has shown to cause a reduction of NOx emissions from soybean biodiesel powered DI diesel engines but has increased CO and HC emissions.
N-Phenyl-p-phenylenediamine is an industrial intermediate and a component of hair dye.
N-phenyl-p-phenylenediamine appears as odorless purple-black solid or flake or dark purple chips. (NTP, 1992)
P-aminodiphenylamine is an aromatic amine that is the 4-amino derivative of diphenylamine. It has a role as an allergen. It is a secondary amino compound and an aromatic amine. It derives from a diphenylamine.
Scientific Research Applications
General Applications : Phenylenediamines like NPPD are used in polyurethanes, dyes, photography, and as antioxidants and antiozonants for rubbers and plastics (Layer, 2000).
Antiozonant Activity : NPPD demonstrates significant antiozonant activity in diene rubber compounds. This activity correlates with the free energy of formation of radical cations, where a lower free energy indicates higher antiozonant activity (Cataldo, 2002).
Corrosion Inhibition : NPPD effectively inhibits copper corrosion in acidic pickling solutions by decreasing cathodic, anodic, and corrosion currents (Sherif & Park, 2006).
Use in Rubber Products : It is a common antioxidant in rubber products, mainly used in tire manufacture, but also found in rubber gloves, breathing masks, and other products (2011).
Genotoxic Effects : p-Phenylenediamine (p-PD), a related compound, can induce DNA damage and overexpression of mutant p53 and COX-2 proteins in human uroepithelial cells, potentially leading to genotoxic carcinogenesis (Huang et al., 2007).
Skin Sensitization : N-isopropyl-N-phenyl-p-phenylenediamine is a non-irritating skin sensitizer in the rubber industry, with potential sensitizing effects on the skin and airways (Hartwig, 2016).
Chemical Behavior : The dehydrogenation of N,N′-substituted p-phenylenediamine antioxidants leads to stable ketimine structures rather than quinonediimine structures, with some exceptions (Breza et al., 2006).
Safety in Hair Dyes : N-Phenyl-p-phenylenediamine and its derivatives are considered safe for use in hair dyes and colors, with no evidence of carcinogenicity in male mice or rats (Andersen, 1994).
Electrochemical Properties : Substituted p-phenylenediamines show linear correlations in redox potential and spectral properties, with oxidized forms being more stable in certain solvents (Chung & Su, 2009).
Carcinogenic Potential : this compound showed no significant carcinogenic potential in rats or mice, although the shortened period of administration in mice may not have been adequate for determining its full potential (Weisburger et al., 1978).
Environmental Impact : Rubber-derived quinones, formed from PPD antioxidants, are found in urban runoff, roadside soils, and air particles, suggesting potential ecological and human health risks (Cao et al., 2022).
Mechanism of Action
Target of Action
4-Aminodiphenylamine, also known as N-Phenyl-p-phenylenediamine, is a phenyl-substituted p-phenylenediamine . It has been used in the synthesis of biodegradable electroactive hydrogels for increasing the viability of cardiomyocytes via electrical stimulation in vitro and supporting exogenous cardiomyocyte survival in vivo . Therefore, its primary targets are cardiomyocytes.
Mode of Action
It is known that it interacts with cardiomyocytes, enhancing their viability and supporting their survival in vivo . This suggests that it may interact with cellular pathways that regulate cell survival and function.
Pharmacokinetics
It is soluble in dmso and ethanol, suggesting that it may be well-absorbed and distributed in the body
Result of Action
The primary result of 4-Aminodiphenylamine’s action is the increased viability of cardiomyocytes and support for their survival in vivo . This suggests that it may have potential applications in cardiac tissue engineering and other areas of regenerative medicine.
Action Environment
The action of 4-Aminodiphenylamine can be influenced by various environmental factors. For example, it has been found as a contaminant in roadway runoff and urban creeks , suggesting that it can persist in the environment and potentially affect aquatic organisms. Additionally, its effectiveness in cardiac tissue engineering may be influenced by factors such as the presence of other cells, the physical properties of the tissue, and the overall health of the patient .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Aminodiphenylamine has been used in the synthesis of biodegradable electroactive hydrogels for increasing the viability of cardiomyocytes via electrical stimulation in vitro and supporting exogenous cardiomyocyte survival in vivo
Cellular Effects
It has raised concerns about toxicity by skin contact
Molecular Mechanism
It is known that 4-Aminodiphenylamine is a starting material in the synthesis of 6PPD
Temporal Effects in Laboratory Settings
It has been used in the synthesis of biodegradable electroactive hydrogels
Properties
IUPAC Name |
4-N-phenylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGUVEKSASEFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2, Array | |
Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
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Related CAS |
89230-95-5, Array | |
Record name | 1,4-Benzenediamine, N1-phenyl-, homopolymer | |
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Record name | p-Aminodiphenylamine | |
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DSSTOX Substance ID |
DTXSID7025895 | |
Record name | N-Phenyl-1,4-benzenediamine | |
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Molecular Weight |
184.24 g/mol | |
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Physical Description |
N-phenyl-p-phenylenediamine appears as odorless purple-black solid or flake or dark purple chips. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Purple powder or needles; [HSDB], PURPLE CRYSTALLINE POWDER OR NEEDLES | |
Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | 1,4-Benzenediamine, N1-phenyl- | |
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Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
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Boiling Point |
669 °F at 760 mmHg (NTP, 1992), 354 °C | |
Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | P-AMINODIPHENYLAMINE | |
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Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
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Flash Point |
380 °F (NTP, 1992), 380 °F', 193 °C | |
Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | 4-Aminodiphenylamine | |
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Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in water, chloroform; very soluble in ethanol; soluble in diethyl ether, ligroin, Soluble in alcohol and acetone, Insoluble in water; soluble in oxygenated solvents, Solubility: 500 mg/L at 20 °C and pH 8.9, Solubility in water, g/100ml at 20 °C: 0.05 | |
Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
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Density |
1.15 (NTP, 1992) - Denser than water; will sink, 1.1 at 100 °C, 1.09 g/cm³ | |
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Vapor Pressure |
0.0000121 [mmHg], 1.21X10-5 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 0.000076 | |
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Color/Form |
Needles (alcohol), Purple powder, Purple needles | |
CAS No. |
101-54-2 | |
Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | p-Aminodiphenylamine | |
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Record name | 1,4-Benzenediamine, N1-phenyl- | |
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Melting Point |
163 to 167 °F (NTP, 1992), 75 °C | |
Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: N-Phenyl-p-phenylenediamine (also known as 4-Aminodiphenylamine) has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol.
A: Yes, spectroscopic characterization of this compound has been performed using techniques like Fourier transform infrared (FTIR) spectroscopy [, , , , ] and Raman spectroscopy []. These techniques provide information about the functional groups and vibrational modes present in the molecule.
A: this compound is primarily used as a colorant in hair dyes [, , ]. It is also utilized as an antioxidant in rubber products [, , , , , ] and as a processing oil in rubber compounding [, , , ].
A: Studies show that this compound and its derivatives can effectively protect rubber compounds against thermal and oxidative degradation. [, , ] This protection is attributed to their ability to scavenge free radicals, which are responsible for initiating and propagating the degradation process.
A: Yes, a recent study identified a transformation product of this compound, known as 6PPD-quinone, as a highly toxic compound to certain fish species []. This finding highlights the need for further research into the environmental fate and potential ecological risks associated with this compound and its degradation products.
A: Research indicates that this compound can cause skin irritation and sensitization in humans. [, ] Animal studies revealed that high doses can lead to adverse effects such as weight loss, central nervous system damage, and an increased incidence of liver tumors in male mice [, ].
A: Due to its potential to cause sensitization, products containing this compound are exempt from certain regulations [, ] provided they carry a caution statement and instructions for a patch test to determine user sensitivity.
ANone: Several techniques have been used for the analysis of this compound, including:
- High-performance liquid chromatography (HPLC) [, ]: This method allows for the separation and quantification of this compound and its derivatives in complex mixtures like hair dyes.
- Differential pulse voltammetry (DPV) []: This electrochemical technique offers a sensitive and selective method for determining this compound in hair dyes without requiring extensive sample pretreatment.
A: Researchers utilize electrochemical methods and in situ spectroelectrochemical studies to investigate the mechanism of oxidative polymerization of this compound. [, , ] These techniques provide insights into the reaction intermediates, kinetics, and growth mechanisms involved in the formation of polyaniline.
A: Studies have shown that modifying the structure of this compound, such as by introducing alkyl or alkoxy substituents, can influence its electrochemical properties, thermal stability, and anti-corrosion performance. [] These modifications can be tailored to achieve desired properties for specific applications.
A: Yes, this compound plays a catalytic role in accelerating the electrochemical polymerization of aniline. [] Specifically, it can act as an initiator, promoting the formation of polyaniline through an autocatalytic effect.
A: this compound, specifically its head-to-tail dimer, plays a crucial role in the formation of polyaniline, a conducting polymer. [] The discovery and understanding of polyaniline's properties have been significant in the field of conducting polymers.
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